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Compound of Interest

Compound Name: 1-(2-Methoxyphenyl)ethanol

CAS No.: 13513-82-1

Cat. No.: B080116 Get Quote

Executive Summary & Compound Identity
1-(2-Methoxyphenyl)ethanol is a secondary benzylic alcohol serving as a critical chiral

building block in the synthesis of pharmaceutical agents, particularly in the development of

selective

-adrenoceptor antagonists (e.g., Silodosin analogues). Its structure features an ortho-methoxy
substituent that significantly influences its NMR chemical shifts and fragmentation patterns
compared to its para and meta isomers.
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Property Data

IUPAC Name 1-(2-Methoxyphenyl)ethanol

CAS Number 13513-82-1 (Racemate) / 7417-18-7 (General)

Molecular Formula

C

H

O

Molecular Weight 152.19 g/mol

Appearance Colorless to pale yellow viscous oil

Solubility
Soluble in CHCl

, MeOH, DMSO, EtOAc

Synthesis & Preparation Protocol
The most reliable route to high-purity 1-(2-methoxyphenyl)ethanol is the hydride reduction of

2'-methoxyacetophenone. This method minimizes side products and yields a racemic mixture

suitable for subsequent chiral resolution or direct use.

Experimental Workflow
Reagents: 2'-Methoxyacetophenone (1.0 eq), Sodium Borohydride (NaBH

, 1.2 eq), Methanol (MeOH).

Dissolution: Dissolve 2'-methoxyacetophenone (e.g., 10 mmol) in anhydrous MeOH (30 mL)

in a round-bottom flask. Cool to 0 °C.

Reduction: Add NaBH

portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10 °C.

Completion: Stir at room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for

disappearance of the ketone (
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).

Quench: Carefully add saturated aqueous NH

Cl (10 mL) to decompose excess borohydride.

Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with EtOAc

(3 x 20 mL).

Purification: Wash combined organics with brine, dry over Na

SO

, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc
gradient).
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Figure 1: Step-by-step synthesis workflow for the reduction of 2'-methoxyacetophenone.

Spectroscopic Data
A. Nuclear Magnetic Resonance (NMR)
The ortho-methoxy group exerts a shielding effect on the aromatic protons and a specific steric

influence on the methine proton, distinguishing it from the para isomer (where the methine

appears upfield at ~4.85 ppm).

Instrument: 400 MHz, CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

(referenced to 7.26 ppm).[1]
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Nucleus

Shift
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8=""
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, ppm)

Mult. Integ. Assignment
Coupling (

, Hz)

H 1.49 d 3H –CH 6.4

2.68 s (br) 1H –OH –

3.86 s 3H –OCH –

5.08 – 5.10 m/q 1H Ar–CH–O ~6.4

6.87 – 6.98 m 2H Ar–H (3, 5) –

7.22 – 7.34 m 2H Ar–H (4, 6) –

C 22.9 – – –CH –

55.3 – – –OCH –

66.6 – – Ar–CH–OH –

110.4 – – Ar–C (3) –

120.8 – – Ar–C (5) –

126.1 – – Ar–C (6) –

128.3 – – Ar–C (4) –

133.4 – – Ar–C (1, ipso) –
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155.6 – –
Ar–C (2, C-

OMe)
–

Note: The methine proton at 5.08-5.10 ppm is significantly desheilded compared to the para-

isomer (4.85 ppm) due to the ortho-effect.

B. Mass Spectrometry (MS-EI)
The fragmentation pattern is dominated by alpha-cleavage (loss of the methyl group) and

dehydration.

Molecular Ion (

):

152[2]

Base Peak:

137 (Loss of methyl radical from the ethyl side chain)

Key Fragments:

137 (

):

-cleavage of the methyl group.

134 (

): Loss of H

O (Dehydration to styrene derivative).

121 (

): Loss of

CH
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OH or formation of methoxybenzyl cation.

91: Tropylium ion (characteristic of benzyl moiety).

77: Phenyl cation.

Molecular Ion
[M]+ m/z 152

Alpha Cleavage
[M - CH3]+ m/z 137

- CH3•

Dehydration
[M - H2O]+ m/z 134

- H2O

Methoxybenzyl Cation
m/z 121

- O

Tropylium Ion
m/z 91

- CH2O

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

C. Infrared Spectroscopy (IR)
Data obtained from thin film (neat).[3]

O-H Stretch: 3387 cm

(Broad, strong H-bonding).

C-H Stretch: 2900–3000 cm
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(Aromatic and Aliphatic).

Aromatic C=C: 1601, 1492 cmngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

.

C-O Stretch: 1240 cm

(Ar-O-C), 1079 cm

(C-O-H).

Ortho-Substitution: 755 cm

(Strong, out-of-plane bending).

Chiral Analysis (Enantiomeric Separation)
Since the molecule contains a chiral center, enantiomeric excess (ee) determination is often

required.

Method: Capillary GC[3]

Column: Chirasil-DEX CB (25 m × 0.25 mm)

Conditions: Carrier gas Nngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

, Isothermal at 115 °C.

Retention Times:

(R)-Enantiomer: ~31.7 min

(S)-Enantiomer: ~35.3 min
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b080116?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Methoxyacetophenone
https://m.chemicalbook.com/SpectrumEN_7417-18-7_1HNMR.htm
https://www.benchchem.com/product/b080116?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_702-23-8_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_702-23-8_1HNMR.htm
https://www.rsc.org/suppdata/gc/c3/c3gc42638f/c3gc42638f1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Methoxyacetophenone
https://m.chemicalbook.com/SpectrumEN_7417-18-7_1HNMR.htm
https://www.benchchem.com/product/b080116#spectroscopic-data-for-1-2-methoxyphenyl-ethanol
https://www.benchchem.com/product/b080116#spectroscopic-data-for-1-2-methoxyphenyl-ethanol
https://www.benchchem.com/product/b080116#spectroscopic-data-for-1-2-methoxyphenyl-ethanol
https://www.benchchem.com/product/b080116#spectroscopic-data-for-1-2-methoxyphenyl-ethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080116?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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